molecular formula C24H20N2O3 B584438 1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide CAS No. 1797824-77-1

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide

Cat. No.: B584438
CAS No.: 1797824-77-1
M. Wt: 384.435
InChI Key: FOBMGUSXZUSCEO-UHFFFAOYSA-N
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Description

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core substituted with benzyl and phenylmethoxy groups, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the benzyl and phenylmethoxy groups. This can be achieved through nucleophilic substitution reactions using appropriate benzyl and phenylmethoxy halides.

    Formation of the Oxoacetamide Moiety: The final step involves the introduction of the oxoacetamide group. This can be accomplished through the reaction of the substituted indole with oxalyl chloride followed by reaction with an amine to form the oxoacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Benzyl halides or phenylmethoxy halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-indole-3-carboxamide: Shares the indole core and benzyl group but lacks the phenylmethoxy and oxoacetamide groups.

    5-Phenylmethoxy-1H-indole-3-carboxamide: Contains the indole core and phenylmethoxy group but lacks the benzyl and oxoacetamide groups.

    2-Oxo-2-phenylacetamide: Contains the oxoacetamide group but lacks the indole core and other substituents.

Uniqueness

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both benzyl and phenylmethoxy groups on the indole core, along with the oxoacetamide moiety, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

2-(1-benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c25-24(28)23(27)21-15-26(14-17-7-3-1-4-8-17)22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H2,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBMGUSXZUSCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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